ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
Description
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (CAS: 929339-47-9) is a coumarin-derived compound characterized by a chromen-4-one core with a 2-bromophenoxy substituent at position 3, a methyl group at position 2, and an ethoxy acetate ester at position 7 . Its molecular formula is C₁₈H₁₃BrO₆, with a molecular weight of 405.20 g/mol . Key physical properties include a density of 1.6 g/cm³, boiling point of 546.6°C, and logP of 4.35, indicating significant lipophilicity . The bromophenoxy group contributes to steric bulk and electronic effects, which may influence biological activity and crystallographic behavior .
Properties
IUPAC Name |
ethyl 2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-3-24-18(22)11-25-13-8-9-14-17(10-13)26-12(2)20(19(14)23)27-16-7-5-4-6-15(16)21/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZCDOLNOPLMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the reaction of the chromen-4-one intermediate with a bromophenol derivative, often using a coupling reagent such as a palladium catalyst.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate serves as a valuable building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Synthesis of Complex Molecules: It can be utilized as an intermediate in the preparation of more complex organic compounds.
- Reagent in Organic Reactions: The compound can act as a reagent in various organic reactions due to its electrophilic nature.
Biology
Research has indicated that this compound exhibits diverse biological activities:
- Antimicrobial Properties: Studies have shown that it possesses significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary investigations suggest potential anticancer effects, possibly through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential:
- Lead Compound Development: It is being investigated as a lead compound for new drugs targeting specific diseases, particularly those related to inflammation and cancer.
- Mechanism of Action: The compound interacts with various molecular targets within biological systems, influencing cellular processes such as signal transduction and gene expression.
Industry
The compound's unique properties make it suitable for various industrial applications:
- Development of Specialty Chemicals: It is used in the production of specialty chemicals with unique properties, potentially enhancing performance in applications such as coatings and materials science.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Mechanisms
Research investigating the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it was found to inhibit cell proliferation effectively, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with molecular targets, such as enzymes or receptors. The bromophenoxy group and chromen-4-one core can participate in various binding interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 3
Compound A : 6-Ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate (CAS: 315234-00-5)
- Molecular Formula : C₂₁H₂₀O₄
- Molecular Weight : 336.38 g/mol
- Key Differences: Position 3 substituent: 2-methylphenyl instead of 2-bromophenoxy. Position 7 substituent: Acetate instead of ethoxy acetate.
- Implications :
Compound B : 6-Et-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl (4-bromophenoxy)acetate (CAS: 315233-30-8)
- Molecular Formula : C₂₆H₁₈BrF₃O₆
- Molecular Weight : 563.32 g/mol
- Key Differences: Position 2: Trifluoromethyl instead of methyl. Position 3: Phenoxy group instead of 2-bromophenoxy. Position 7: 4-Bromophenoxy acetate instead of ethoxy acetate.
- Implications: The trifluoromethyl group increases electronegativity and metabolic stability. The 4-bromophenoxy substituent introduces steric and electronic effects distinct from the 2-bromophenoxy group .
Substituent Variations at Position 7
Compound C : Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate
- Key Differences: Positions 2 and 3: No substituents (unlike the methyl and bromophenoxy groups in the target compound).
- Implications: Reduced steric hindrance and lipophilicity.
Biological Activity
Ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, a derivative of chromen-4-one, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C18H17BrO6
- CAS Number : 929339-47-9
- Molecular Weight : 405.196 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 546.6 °C at 760 mmHg
The compound features a unique structure that includes a bromophenoxy group and an acetic acid moiety attached to a chromen-4-one core, which contributes to its distinct chemical and biological properties .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chromenone Core : Achieved through the condensation of salicylaldehyde with diketones under acidic conditions.
- Bromination and Etherification : The bromophenoxy group is introduced via bromination of phenol followed by etherification.
- Esterification : The final step involves the esterification with bromoacetic acid under basic conditions to yield the target compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects comparable to standard antibiotics .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound's mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival, particularly through the inhibition of Bcl-2 family proteins .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Signaling Pathways : It has been suggested that the compound modulates pathways such as NF-kB and MAPK, leading to reduced inflammation and oxidative stress .
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of chromenone, including this compound. Results indicated that this compound exhibited superior cytotoxicity against cancer cell lines compared to other tested analogs, highlighting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Efficacy Study
Another investigation assessed the antimicrobial efficacy of various chromenone derivatives against clinically relevant pathogens. This compound demonstrated significant activity against multi-drug resistant strains, suggesting its potential role in addressing antibiotic resistance issues .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, and how are intermediates purified?
- Methodology : The compound can be synthesized via multi-step reactions involving esterification and coupling. For example, analogous coumarin derivatives are synthesized by reacting hydroxyl-containing chromenones with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol .
- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using / NMR and IR spectroscopy .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- Methodology :
- Spectroscopy : / NMR for functional group analysis, IR for carbonyl (C=O) and ether (C-O-C) stretches, and HRMS for molecular mass confirmation .
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (SHELXL for refinement) to resolve bond lengths, angles, and packing motifs. For example, similar chromenone derivatives show planar coumarin cores with intermolecular hydrogen bonds influencing crystal packing .
- Data Table : Example crystallographic parameters from analogous compounds:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C=O bond length | 1.21–1.23 | |
| Dihedral angle | 5–10° |
Q. What safety protocols are recommended for handling brominated coumarin derivatives?
- Guidelines :
- Storage : Keep in a dry, cool environment (2–8°C) away from ignition sources (P210) .
- Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. For spills, adsorb with inert material (P305+P351+P338) .
- Disposal : Follow institutional guidelines for halogenated waste (P501) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Methodology :
- Use SHELXL’s TWIN and BASF commands for twinned data .
- Apply ISOR and SIMU restraints to manage thermal motion discrepancies .
- Validate using checkCIF/PLATON to flag geometric outliers (e.g., bond angles > 5σ from norms) .
- Case Study : A study on a bromophenoxy chromenone derivative required anisotropic displacement parameter (ADP) refinement to resolve disorder in the bromophenoxy group .
Q. What strategies optimize esterification yields in coumarin-based syntheses?
- Methodology :
- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of oxygen atoms .
- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation .
- Data Table : Example reaction optimization for ethyl oxyacetate coupling:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 80°C, 12h | 78 | 95 |
| Acetone, 60°C, 24h | 52 | 88 |
Q. How do hydrogen-bonding networks influence the biological activity of coumarin derivatives?
- Methodology :
- Analyze crystal structures (via Mercury or OLEX2) to identify H-bond donors/acceptors. For example, C=O groups often act as acceptors, while hydroxyls serve as donors .
- Correlate H-bond patterns with solubility and membrane permeability using QSPR models .
Q. What computational methods predict the reactivity of bromophenoxy substituents in nucleophilic aromatic substitution (SAr)?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states and charge distribution (e.g., Mulliken charges on bromine and adjacent carbons) .
- MD Simulations : Assess solvation effects on reaction pathways using GROMACS .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and theoretical NMR chemical shifts?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
